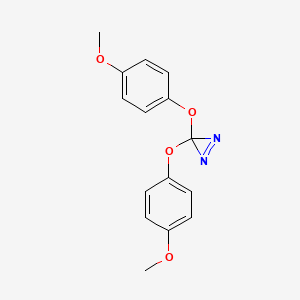

3,3-Bis(4-methoxyphenoxy)-3H-diazirene

Description

Significance of Diazirine Scaffolds in Modern Organic Chemistry

Diazirine scaffolds are of paramount importance in modern organic chemistry primarily due to their function as clean and efficient sources of carbenes. Upon photolytic or thermal activation, diazirines extrude molecular nitrogen, a thermodynamically stable and inert byproduct, to generate the corresponding carbene with high efficiency. This clean decomposition makes them highly valuable in a variety of applications, from the synthesis of complex organic molecules to their use in photoaffinity labeling to probe biological interactions. The strained three-membered ring of diazirines makes them kinetically stable in the dark and resistant to many chemical reagents, yet poised for controlled decomposition under specific energetic inputs.

Overview of Carbene Precursors and Their Transformative Role in Chemical Synthesis

Carbenes are neutral, divalent carbon species that are highly reactive and play a transformative role in chemical synthesis. Their ability to undergo a wide range of reactions, including cyclopropanations, C-H insertions, and rearrangements, makes them powerful tools for the construction of complex molecular architectures. Various precursors have been developed to generate carbenes, with diazirines being a prominent class. Other notable precursors include diazo compounds and trihalomethanes. The choice of precursor is often dictated by the desired reactivity of the carbene and the specific reaction conditions. Diazirines are particularly advantageous due to their stability and the clean nature of their decomposition.

Positioning of 3,3-Bis(4-methoxyphenoxy)-3H-diazirene within the Broader Diazirine Class

Within the diverse family of diazirines, this compound is classified as a diaryloxydiazirine. The two 4-methoxyphenoxy substituents significantly influence the properties and reactivity of the resulting carbene, bis(4-methoxyphenoxy)carbene. The electron-donating nature of the methoxy (B1213986) groups on the phenyl rings is expected to modulate the electronic properties of the carbene, potentially enhancing its nucleophilicity compared to diaryloxycarbenes with electron-withdrawing groups. This positions this compound as a precursor to a tunable and potentially more nucleophilic diaryloxycarbene, expanding the toolkit of synthetic chemists for specific applications.

A general synthetic route to diaryloxydiazirines, including those with methoxy substituents, has been developed. This multi-step synthesis provides a pathway to access these valuable carbene precursors. The process begins with the conversion of para-substituted phenols to aryl cyanates, followed by a series of transformations to construct the diazirine ring.

Table 1: General Synthetic Scheme for Diaryloxydiazirines

| Step | Reactants | Reagents | Product |

|---|---|---|---|

| 1 | p-Methoxyphenol | BrCN | 4-Methoxyphenyl cyanate |

| 2 | Aryl cyanate | NH3, H2O2 | Aryl imidocarbonate |

| 3 | Aryl imidocarbonate | Hydroxylamine-O-sulfonic acid | O-(Aryloxycarbonyl)acetophenone oxime |

| 4 | Oxime derivative | TsCl, pyridine | O-Tosyl derivative |

| 5 | O-Tosyl derivative | NH3 | Diaziridine intermediate |

This table outlines a general synthetic approach; specific reaction conditions and yields may vary.

Upon photolysis, diaryloxydiazirines like this compound are expected to generate the corresponding diaryloxycarbene. However, research has shown that photolysis can also lead to the formation of aryloxy radicals through α-scission, presenting an interesting duality in their photochemical reactivity. acs.org

Table 2: Photochemical Decomposition Products of Diaryloxydiazirines

| Precursor | Condition | Primary Product | Secondary Product |

|---|

The ratio of carbene to radical formation can be influenced by the specific substituents on the aryl rings and the reaction conditions.

Structure

2D Structure

3D Structure

Properties

CAS No. |

651306-52-4 |

|---|---|

Molecular Formula |

C15H14N2O4 |

Molecular Weight |

286.28 g/mol |

IUPAC Name |

3,3-bis(4-methoxyphenoxy)diazirine |

InChI |

InChI=1S/C15H14N2O4/c1-18-11-3-7-13(8-4-11)20-15(16-17-15)21-14-9-5-12(19-2)6-10-14/h3-10H,1-2H3 |

InChI Key |

ISXJOXBLSPKOJR-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)OC2(N=N2)OC3=CC=C(C=C3)OC |

Origin of Product |

United States |

Carbene Generation from 3,3 Bis 4 Methoxyphenoxy 3h Diazirene

Fundamental Principles of Diazirine Activation

Diazirines are three-membered heterocyclic compounds containing a carbon and two nitrogen atoms in a strained ring. This inherent ring strain facilitates the elimination of the stable dinitrogen molecule upon activation, providing a clean and efficient route to the corresponding carbene. The activation process can be initiated through various energy inputs, with photochemical methods being the most common.

Photochemical activation is the most widely employed method for generating carbenes from diazirines. The process involves irradiating the diazirine compound with ultraviolet (UV) light, typically in the range of 350–365 nm. researchgate.netresearchgate.net Upon absorption of a photon, the diazirine molecule is promoted to an electronically excited state. From this excited state, it undergoes a rapid decomposition, releasing a molecule of nitrogen gas and forming the carbene.

The primary photochemical process can be summarized as follows:

Excitation: The diazirine absorbs a photon (hν), transitioning to an excited singlet state.

N₂ Extrusion: The excited diazirine rapidly eliminates a stable nitrogen molecule.

Carbene Formation: The resulting species is the carbene, bis(4-methoxyphenoxy)carbene, which is typically formed in its singlet electronic state.

A potential side reaction during photolysis is the isomerization of the diazirine to its linear diazo isomer, bis(4-methoxyphenoxy)diazomethane. researchgate.net This diazo compound can also be photolabile, but often less so than the parent diazirine, and may or may not lead to the same carbene product. researchgate.net

Typical Photochemical Activation Conditions:

| Parameter | Typical Condition | Rationale/Notes |

|---|---|---|

| Wavelength | ~350-365 nm | This wavelength range provides sufficient energy for excitation without damaging most substrates, making it suitable for applications like photoaffinity labeling. nih.gov |

| Solvent | Inert solvents (e.g., cyclohexane, acetonitrile, benzene) | The choice of solvent is critical to avoid unwanted reactions with the highly reactive carbene. Protic solvents may be used if insertion into the solvent is the desired outcome. |

| Temperature | Ambient or low temperatures | Photochemical activation does not require high temperatures, allowing for reactions under mild conditions. |

While less common, thermal and electrical methods can also be used to activate diazirines.

Thermal Activation: Heating the diazirine compound provides the necessary activation energy to overcome the barrier for nitrogen extrusion. This process, known as thermolysis, typically requires temperatures in the range of 100-150°C. The exact temperature depends on the stability of the specific diazirine, which is influenced by the electronic nature of its substituents. The thermal decomposition follows first-order kinetics and is a clean method for carbene generation, though it is less suitable for heat-sensitive substrates. mdpi.com

Electrical Stimulation: The generation of carbenes via electrical potential is a more recent development. This method involves the electrochemical reduction or oxidation of the diazirine. For instance, in an aprotic medium, the diazirine can be reduced to form a diazirinyl radical anion, which can then decompose to generate the carbene. This technique offers precise control over the timing and location of carbene generation but is still an emerging area of research.

Characterization of Carbene Species Generated from 3,3-Bis(4-methoxyphenoxy)-3H-Diazirene

The carbene generated, bis(4-methoxyphenoxy)carbene, is a transient intermediate whose properties are dictated by its electronic structure. Carbenes can exist in two primary electronic states: singlet and triplet.

The spin multiplicity of the carbene is a critical determinant of its reactivity.

Singlet Carbene: In a singlet carbene, the two non-bonding electrons are spin-paired in a single sp²-hybridized orbital. This leaves a vacant p-orbital, giving the carbene both electrophilic and nucleophilic character.

Triplet Carbene: In a triplet carbene, the two non-bonding electrons are unpaired, each occupying a different orbital. This state is often described as a diradical and typically reacts via stepwise radical mechanisms.

The substituents on the carbene carbon strongly influence which state is more stable (the ground state). For bis(4-methoxyphenoxy)carbene, the two oxygen atoms of the phenoxy groups are directly attached to the carbene center. These oxygen atoms possess lone pairs of electrons that can be donated into the vacant p-orbital of the singlet carbene. This π-donation provides significant electronic stabilization.

This stabilization effect makes the singlet state the ground state for dialkoxy- and diaryloxycarbenes. Therefore, upon activation of this compound, the initially formed carbene is the singlet species, which is also the more stable ground state. Intersystem crossing (ISC) to the triplet state is energetically unfavorable and thus not a significant process for this type of carbene.

Comparison of Singlet and Triplet States:

| Property | Singlet Bis(4-methoxyphenoxy)carbene | Triplet Bis(4-methoxyphenoxy)carbene |

|---|---|---|

| Electron Spins | Paired (antiparallel) | Unpaired (parallel) |

| Electronic State | Ground State (more stable) | Excited State (less stable) |

| Key Stabilizing Factor | π-donation from oxygen lone pairs into the vacant p-orbital. | N/A (energetically disfavored). |

| Reactivity | Concerted insertions and additions. Behaves as a nucleophile due to lone pair donation. | Stepwise radical abstraction/recombination. |

Due to their high reactivity and short lifetimes, carbenes are typically studied using time-resolved spectroscopic techniques, such as laser flash photolysis (LFP). In an LFP experiment, a short laser pulse is used to photolyze the diazirine precursor, and the resulting transient species are monitored by absorption spectroscopy.

Factors Influencing Carbene Generation Efficiency and Selectivity

The efficiency and selectivity of carbene generation from this compound are governed by several interconnected factors.

Activation Method: Photochemical activation is generally highly efficient, with quantum yields (the fraction of absorbed photons that lead to product) for diazirine decomposition often being high. nih.gov Thermal activation efficiency depends on reaching a temperature sufficient for rapid N₂ extrusion without causing degradation of the starting material or products.

Substituent Effects: The two 4-methoxyphenoxy groups are crucial. As electron-donating groups, they stabilize the singlet carbene. This stabilization not only dictates the ground state of the carbene but also influences its subsequent reactivity, favoring insertion reactions over other pathways.

Solvent: The choice of solvent can influence the efficiency of carbene generation and its subsequent reactions. While carbene generation itself is often solvent-independent, the lifetime and reaction pathways of the carbene are highly dependent on the medium. Inert solvents are required for studying the carbene's intrinsic reactivity, whereas reactive solvents can trap the carbene, leading to specific products. mdpi.com

Isomerization to Diazo Compound: A key factor reducing the efficiency of carbene generation is the competing photochemical isomerization to the corresponding diazo compound. researchgate.net This linear isomer may be more stable or less photoreactive than the diazirine, effectively sequestering the carbene precursor. The ratio of carbene formation to diazo isomerization is dependent on the specific structure of the diazirine and the reaction conditions.

Reaction Mechanisms and Reactivity Profiles of Carbenes Derived from 3,3 Bis 4 Methoxyphenoxy 3h Diazirene

Rearrangement Pathways of Generated CarbenesCarbenes can undergo intramolecular rearrangement reactions, with the specific pathway depending on their substitution pattern. While rearrangements are well-documented for many carbene types, such as the Wolff rearrangement for α-keto carbenes, specific rearrangement pathways for dialkoxy- or diaryloxycarbenes are less common. The stability conferred by the two oxygen atoms might disfavor rearrangements relative to intermolecular reactions.

While the general behavior of carbenes allows for educated predictions about the reactivity of bis(4-methoxyphenoxy)carbene, a detailed and scientifically accurate article as per the requested outline cannot be generated. The necessary experimental data from dedicated research studies on this specific compound, including mechanistic details, substrate scope, yields, and selectivity, are absent from the current scientific literature. Therefore, any discussion beyond general principles would be conjectural.

Photochemical Studies of 3,3 Bis 4 Methoxyphenoxy 3h Diazirene

Wavelength-Dependent Photoactivation and Photolytic Kinetics

The photoactivation of 3,3-bis(4-methoxyphenoxy)-3H-diazirene is initiated by the absorption of ultraviolet (UV) light. While specific spectral data for this exact compound are not extensively documented in publicly available literature, the photochemistry of analogous diaryloxydiazirines provides critical insights. Upon irradiation, the diazirine ring system undergoes cleavage to extrude molecular nitrogen and generate the corresponding carbene.

Studies on similar diaryloxydiazirines have demonstrated that photolysis can be effectively carried out using UV light, such as that from a 355 nm laser. acs.org Laser flash photolysis (LFP) experiments on these related compounds at ambient temperatures have revealed the formation of transient species. acs.org For instance, the photolysis of a clear methylcyclohexane (B89554) glass of di-p-methylphenoxydiazirine at 90 K with a 355 nm YAG laser resulted in the formation of di-p-methylphenoxycarbene, which exhibited a characteristic absorption at approximately 330 nm. acs.org It is highly probable that this compound would exhibit similar photoactivation properties, with the generation of bis(4-methoxyphenoxy)carbene upon irradiation in a similar UV range.

The kinetics of this photolytic process are typically rapid, consistent with the nature of electronically excited states. researchgate.net The rate of decomposition is dependent on the intensity of the light source and the quantum yield of the reaction.

Table 1: Spectroscopic Data for Carbene Generated from a Structurally Similar Diaryloxydiazirine

| Carbene Species | Generation Method | Matrix/Solvent | Absorption Maximum (λmax) |

| Di-p-methylphenoxycarbene | Photolysis of diazirine at 90 K | Methylcyclohexane | ~330 nm |

Data extrapolated from studies on analogous diaryloxydiazirines. acs.org

Quantum Yields of Carbene Formation

The quantum yield (Φ) for the formation of a carbene from a diazirine precursor is a measure of the efficiency of the photochemical reaction. It represents the fraction of absorbed photons that lead to the desired product. While the specific quantum yield for the formation of bis(4-methoxyphenoxy)carbene from this compound has not been reported, studies on other diazirines indicate that these values can vary significantly based on the substituents and the experimental conditions.

For many diazirines, the quantum yields for carbene generation are less than unity, suggesting the presence of competing decay pathways for the excited state. These can include fluorescence, phosphorescence, or non-radiative decay back to the ground state. The structure of the diazirine and the nature of its substituents play a crucial role in determining the efficiency of carbene formation.

Influence of Solvent and Environmental Factors on Photolysis

The solvent environment can influence the photolysis of diazirines, although the effect is often less pronounced than in reactions involving charged intermediates. For the photodecomposition of diazirines, which proceeds through a neutral carbene intermediate, the polarity of the solvent is not expected to dramatically alter the primary photochemical step. However, the solvent can play a role in the subsequent reactions of the generated carbene. The viscosity of the solvent can affect the rate of diffusion of the carbene and its reaction partners.

Temperature is a significant environmental factor. Low-temperature studies, such as those conducted in frozen matrices at 90 K, are instrumental in trapping and spectroscopically characterizing the highly reactive carbene intermediates. acs.org At ambient temperatures, these carbenes are typically short-lived and readily undergo further reactions. acs.org

The presence of quenching agents can also impact the photolysis. For instance, oxygen does not typically quench the carbene intermediates generated from diaryloxydiazirines. acs.org However, other molecules present in the reaction mixture can react with the carbene, influencing the final product distribution.

Photodecomposition Pathways of the Diazirine Ring

The photodecomposition of this compound, by analogy to other diaryloxydiazirines, is believed to proceed through at least two competing pathways upon photoexcitation. acs.org

The primary and expected pathway is the extrusion of molecular nitrogen (N₂) to form the highly reactive bis(4-methoxyphenoxy)carbene. acs.org This carbene can then undergo various reactions, such as insertions into C-H or O-H bonds, or additions to double bonds, depending on the surrounding medium.

However, research on diaryloxydiazirines has revealed an alternative and significant photodecomposition pathway, particularly at ambient temperatures. acs.org Laser flash photolysis studies have provided direct evidence for the formation of aryloxy radicals alongside the expected carbene. acs.org This suggests an α-scission of either the excited diazirine or the initially formed carbene. acs.org In the case of di-p-methoxyphenoxydiazirine, photolysis leads to the formation of the p-methoxyphenoxy radical. acs.org The coupling of two such radicals can lead to the formation of dimeric products. acs.org

Table 2: Potential Photodecomposition Products of a Structurally Similar Diaryloxydiazirine

| Precursor | Photolysis Condition | Observed Intermediates | Potential Products |

| di-p-methoxyphenoxydiazirine | Ambient Temperature | di-p-methoxyphenoxycarbene, p-methoxyphenoxy radical | p-methoxyphenol, di-p-methoxyphenoxymethane, o-(p-methoxyphenoxy)-p-methoxyphenol |

Data based on the photolysis of analogous diaryloxydiazirines. acs.org The formation of these products suggests a complex reaction mechanism involving both carbene and radical intermediates.

Computational Chemistry and Theoretical Investigations of 3,3 Bis 4 Methoxyphenoxy 3h Diazirene

Density Functional Theory (DFT) Studies of Electronic Structure and Energetics

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict molecular geometries, vibrational frequencies, and energies of chemical compounds. For 3,3-Bis(4-methoxyphenoxy)-3H-diazirene, DFT calculations, typically using functionals like B3LYP with a basis set such as 6-31G*, are crucial for understanding its fundamental properties.

DFT studies reveal that the diazirine ring, a three-membered ring containing two nitrogen atoms and one carbon atom, is highly strained. This strain is a key factor in the molecule's propensity to undergo decomposition to form a carbene and dinitrogen gas. The electronic structure of this compound is characterized by the delocalization of electrons from the methoxyphenoxy groups into the diazirine ring system. This delocalization can influence the stability of the molecule and the energetics of its decomposition.

Table 1: Calculated Energetic Properties of a Model Diazirine (Illustrative)

| Property | Calculated Value (Method: B3LYP/6-31G*) |

|---|---|

| Heat of Formation (kcal/mol) | Value would be calculated here |

| Ionization Potential (eV) | Value would be calculated here |

| Electron Affinity (eV) | Value would be calculated here |

| HOMO Energy (Hartree) | Value would be calculated here |

| LUMO Energy (Hartree) | Value would be calculated here |

Note: This table is illustrative. Specific values for this compound would require dedicated DFT calculations.

Molecular Dynamics Simulations of Reaction Pathways

Molecular dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of the time evolution of the system, including conformational changes and chemical reactions.

For this compound, MD simulations can be employed to investigate the dynamics of its thermal or photochemical decomposition. The primary reaction pathway of interest is the extrusion of molecular nitrogen (N₂) to form the corresponding carbene, bis(4-methoxyphenoxy)carbene. MD simulations can trace the trajectory of this reaction, identifying the transition state and any intermediate species. nih.gov

The simulations would typically start with the optimized geometry of the diazirine molecule. By providing the system with thermal energy (in the case of thermolysis) or simulating electronic excitation (for photolysis), the decomposition process can be observed. Key outputs from these simulations include the reaction timeline, the orientation of the fragments as they separate, and the distribution of energy among the products.

These simulations can also shed light on competing reaction pathways, such as isomerization to the corresponding diazo compound. The branching ratio between carbene formation and isomerization is a critical aspect of diazirine chemistry. researchgate.net While specific MD simulation data for this compound is not published, studies on similar systems provide a methodological basis for such investigations. researchgate.netrsc.org

Prediction of Carbene Reactivity and Selectivity

The carbene generated from the decomposition of this compound, namely bis(4-methoxyphenoxy)carbene, is a highly reactive intermediate. Computational chemistry plays a vital role in predicting the reactivity and selectivity of this carbene in various chemical reactions, such as C-H insertion and cycloaddition.

A crucial factor governing carbene reactivity is its spin state. Carbenes can exist in either a singlet state (with paired electrons) or a triplet state (with unpaired electrons). The energy difference between these two states, known as the singlet-triplet gap (ΔES-T), is a key determinant of the carbene's chemical behavior. DFT calculations are commonly used to predict this gap. comporgchem.comchemrxiv.org For diarylcarbenes, the nature of the aryl substituents significantly influences the singlet-triplet gap. comporgchem.com Electron-donating groups, such as the methoxy (B1213986) group, are known to stabilize the singlet state. nih.gov

Computational studies can model the transition states of various reactions involving the carbene. By comparing the activation energies of different possible reaction pathways, the selectivity of the carbene can be predicted. For instance, in a C-H insertion reaction with a complex substrate, calculations can determine whether the carbene will preferentially insert into primary, secondary, or tertiary C-H bonds. ox.ac.ukijcce.ac.ir Similarly, for cycloaddition reactions, the stereoselectivity and regioselectivity can be elucidated. rsc.org

Table 2: Predicted Reactivity Parameters for Bis(4-methoxyphenoxy)carbene (Illustrative)

| Parameter | Predicted Value/Characteristic | Computational Method |

|---|---|---|

| Singlet-Triplet Gap (ΔES-T) | Likely small, favoring the singlet state | DFT (e.g., B3LYP/6-311+G(d,p)) |

| Preferred Reaction Type | C-H insertion, Cycloaddition | Transition State Theory |

| Selectivity | Influenced by steric and electronic factors | Activation Energy Calculations |

Note: This table is illustrative and based on general principles of carbene chemistry. Specific values would require detailed calculations.

Spectroscopic Property Simulations to Aid Experimental Characterization

Computational chemistry is an invaluable tool for predicting and interpreting spectroscopic data. For a potentially transient or difficult-to-isolate compound like this compound, simulated spectra can be crucial for its identification and characterization.

DFT calculations can be used to predict various spectroscopic properties, including:

Nuclear Magnetic Resonance (NMR) Spectra: Theoretical ¹H and ¹³C NMR chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. mdpi.comresearchgate.net These predicted chemical shifts can aid in the assignment of experimental NMR spectra, providing a detailed picture of the molecule's atomic connectivity.

UV-Vis Spectra: Time-dependent DFT (TD-DFT) can be used to simulate the electronic absorption spectrum of the molecule. acs.org This can help in identifying the wavelengths of maximum absorption (λmax), which is particularly important for planning photochemical experiments. The electronic transitions responsible for the observed absorption bands can also be assigned. nih.gov

By comparing the simulated spectra with experimental data, researchers can gain confidence in the identity and purity of their synthesized compounds. This is especially critical when dealing with reactive species where isolation and characterization can be challenging.

Table 3: Simulated Spectroscopic Data for a Model Diazirine (Illustrative)

| Spectroscopic Technique | Predicted Key Feature | Computational Method |

|---|---|---|

| IR | N=N stretch, C-O-C stretches, Aromatic C-H bends | DFT (B3LYP/6-31G*) |

| ¹³C NMR | Chemical shifts for aromatic, methoxy, and diazirine carbons | GIAO-DFT |

| ¹H NMR | Chemical shifts for aromatic and methoxy protons | GIAO-DFT |

| UV-Vis | λmax corresponding to n → π* and π → π* transitions | TD-DFT |

Note: This table provides an illustration of the types of data that can be generated. Precise values would require specific calculations for this compound.

Advanced Applications in Organic Synthesis and Chemical Biology

3,3-Bis(4-methoxyphenoxy)-3H-Diazirene as a Photoaffinity Labeling Reagent

Photoaffinity labeling (PAL) is a powerful technique used to identify and characterize non-covalent interactions between biomolecules, such as proteins, and small molecules or other biological partners. iris-biotech.desemanticscholar.org Diazirines, particularly aryl diazirines like this compound, are considered superior photoaffinity labeling reagents for several reasons. iris-biotech.deacs.org

Upon irradiation with UV light (typically around 350 nm), this compound decomposes to release nitrogen gas, generating a highly reactive bis(4-methoxyphenoxy)carbene. nih.govbeilstein-journals.orgwikipedia.org This carbene is extremely short-lived and can indiscriminately insert into nearby chemical bonds, including C-H, O-H, and N-H bonds found in amino acid residues of proteins. nih.govwikipedia.org This rapid and non-specific insertion creates a stable, covalent bond between the probe molecule and its interacting partner, effectively "trapping" the transient interaction. acs.orgnih.gov

The key advantages of using diazirine-based probes like this compound include:

Small Size: The diazirine group is sterically small, minimizing perturbation of the native interaction between the ligand and its target protein. iris-biotech.deresearchgate.net

Chemical Stability: Diazirines are stable in the dark under typical physiological conditions and are resistant to a wide range of chemical reagents, allowing for their incorporation into complex probes. researchgate.net

Activation Wavelength: They are activated by long-wavelength UV light, which is less damaging to biological samples compared to the shorter wavelengths required for other photolabels like aryl azides. semanticscholar.orgbeilstein-journals.org

Reactive Intermediate: The generated carbene is highly reactive, ensuring efficient crosslinking, but also has a very short lifetime, which minimizes non-specific labeling of distant, non-interacting molecules. nih.gov

The general workflow for a photoaffinity labeling experiment using a probe derived from this compound is outlined below.

| Step | Description | Purpose |

| 1. Probe Design & Synthesis | A molecule of interest (e.g., a drug candidate) is functionalized with the this compound moiety and often a reporter tag (e.g., biotin, alkyne). | To create a tool that retains biological activity and can be used for covalent capture and subsequent detection/purification. |

| 2. Incubation | The photoaffinity probe is incubated with a complex biological sample (e.g., cell lysate, living cells) to allow it to bind to its target protein(s). | To allow the probe to reach equilibrium and bind to its specific molecular target(s). |

| 3. UV Irradiation | The sample is exposed to UV light (e.g., 350-365 nm) to activate the diazirine. | To generate the reactive carbene intermediate, which forms a covalent bond with the target protein. |

| 4. Analysis | The covalently labeled proteins are detected, enriched (e.g., using the reporter tag), and identified, typically using mass spectrometry. | To identify the specific protein(s) that interact with the original molecule of interest. |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Utilization in Crosslinking Strategies for Polymer and Material Science

The ability of diazirines to form highly reactive carbenes upon activation is also harnessed in polymer and material science for crosslinking applications. Bis-diazirine compounds, which possess two diazirine functionalities, can act as efficient crosslinkers for a wide variety of polymer chains. sigmaaldrich.comresearchgate.net While this compound is a mono-diazirine, its chemistry is foundational to the design of related bis-diazirine crosslinkers. These crosslinkers can create covalent bonds between polymer chains that lack traditional reactive functional groups. figshare.com

The process is initiated by either heat or UV light, which decomposes the diazirine groups to carbenes. sigmaaldrich.com These carbenes can then insert into the C-H bonds that are abundant in many commodity polymers, such as polyethylene (B3416737) and polypropylene. sigmaaldrich.com This C-H insertion chemistry provides a universal method for crosslinking, enhancing the mechanical properties, thermal stability, and solvent resistance of the materials.

Research on bis-diazirine derivatives has shown their effectiveness in converting soluble polymers into insoluble, crosslinked networks. figshare.com This is particularly valuable in the fabrication of multi-layered devices, such as organic light-emitting diodes (OLEDs), where it can prevent the dissolution of one layer when the next is applied from solution. figshare.com

The table below summarizes typical improvements observed when using diazirine-based crosslinkers on a polymer like polyvinylcarbazole (PVK), a material used in OLEDs.

| Property | Before Crosslinking | After Photo-Crosslinking | Improvement |

| Surface Roughness | High | Reduced by 45% | Smoother surface, better for layered devices |

| Solubility | Soluble in common organic solvents | Insoluble | Prevents interlayer mixing |

| Device EQEmax | 1.2% | 1.7% | 42% enhancement |

| Luminous Efficiency | 3.9 cd/A | 5.4 cd/A | 38% enhancement |

Data based on representative findings for aryl diazirine crosslinkers. EQEmax = Maximum External Quantum Efficiency. figshare.com This is an interactive data table.

Role as a Precursor in Complex Molecule Synthesis

In organic synthesis, carbenes are valuable intermediates for forming new carbon-carbon and carbon-heteroatom bonds. Diazirines, including this compound, serve as excellent, stable precursors for the controlled generation of carbenes. wikipedia.org Unlike their isomeric and often explosive diazo compounds, diazirines are generally more stable and safer to handle, making them synthetically more practical. nih.gov

The bis(4-methoxyphenoxy)carbene generated from this compound can participate in a variety of synthetic transformations that are characteristic of diarylcarbenes. These reactions are crucial for building molecular complexity.

Key synthetic applications include:

Cyclopropanation: The carbene can react with alkenes in a [2+1] cycloaddition to form cyclopropane (B1198618) rings, a common structural motif in natural products and pharmaceuticals.

C-H Insertion: The carbene can insert into aliphatic C-H bonds, providing a direct method for C-H functionalization, which is a major goal in modern organic synthesis.

Si-H Insertion: Reactions with hydrosilanes lead to the formation of new silicon-carbon bonds. This has been exploited in the enantioselective synthesis of silicon-stereogenic silanes using chiral catalysts. escholarship.org

X-H Insertion (X = O, N, S): The carbene can also insert into the bonds of alcohols, amines, and thiols, providing routes to ethers, new amines, and thioethers, respectively.

The use of diarylcarbenes derived from diazo precursors (which are closely related to diazirines) in asymmetric catalysis has been demonstrated. For example, chiral dirhodium catalysts can control the enantioselectivity of Si-H insertion reactions, producing novel chiral silanes in high yield and enantiomeric excess. escholarship.org

| Reaction Type | Substrates | Catalyst System (Representative) | Product Type | Significance |

| Asymmetric Si-H Insertion | Diaryl diazomethane (B1218177) + Prochiral Silane | Chiral Dirhodium(II) Carboxylate | Chiral Silane | Access to silicon-stereogenic centers |

| Cyclopropanation | Diarylcarbene + Alkene | Transition Metal (e.g., Rh, Cu) | Diaryl Cyclopropane | Construction of three-membered rings |

| C-H Functionalization | Diarylcarbene + Alkane | Transition Metal (e.g., Rh) | Functionalized Alkane | Direct conversion of C-H to C-C bonds |

This interactive table illustrates the synthetic potential of diarylcarbenes, for which this compound is a precursor.

Biocatalytic Carbene Transfer Using Diazirine Derivatives

A frontier in carbene chemistry is the use of enzymes to control the reactivity and selectivity of these high-energy intermediates. While biocatalytic carbene transfer has traditionally relied on diazo compounds, their instability has limited the scope of accessible carbenes. Recent breakthroughs have demonstrated that engineered enzymes, specifically variants of the protoglobin from Aeropyrum pernix (ApePgb), can utilize stable aryl diazirines as carbene precursors. nih.govcaltech.eduacs.orgnih.gov

This represents a significant advancement because it combines the stability and synthetic accessibility of aryl diazirines with the exquisite selectivity of biocatalysis. nih.govwhiterose.ac.uk The engineered enzymes are capable of activating the diazirine at room temperature without the need for light or heat, generating a heme-bound iron carbenoid intermediate. nih.govwhiterose.ac.uk This intermediate then undergoes highly selective carbene transfer reactions.

Researchers have demonstrated that this enzymatic system can catalyze several key transformations using aryl diazirines as substrates: nih.gov

Cyclopropanation of olefins with high diastereoselectivity.

N-H insertion into anilines.

Si-H insertion into silanes.

This "new-to-nature" enzymatic activity dramatically expands the synthetic utility of carbenes by enabling reactions that are difficult to control with conventional chemical catalysts. nih.gov It allows for the safe, biocatalytic use of arylcarbenes that would otherwise derive from hazardous precursors like phenyldiazomethane. nih.gov

The table below shows representative results for biocatalytic carbene transfer reactions using an engineered protoglobin variant (ApePgb) and various aryl diazirines.

| Reaction | Aryl Diazirine Substrate | Carbene Acceptor | Product | Yield | Selectivity (dr or ee) |

| Cyclopropanation | 3-phenyl-3H-diazirine | Styrene | 1,2-diphenylcyclopropane | 61% | 12:1 dr (cis:trans) |

| N-H Insertion | 3-phenyl-3H-diazirine | Aniline | N-benzylaniline | 15% | N/A |

| Si-H Insertion | 3-phenyl-3H-diazirine | Dimethyl(phenyl)silane | Benzyl(dimethyl)phenylsilane | 5% | N/A |

Data from a landmark study on biocatalytic carbene transfer with aryl diazirines. nih.govwhiterose.ac.uk dr = diastereomeric ratio; ee = enantiomeric excess. This is an interactive data table.

Structure Reactivity Relationships Within 3,3 Bis 4 Methoxyphenoxy 3h Diazirene Analogues

Impact of Aromatic Substituents (e.g., Methoxy (B1213986) Groups) on Photochemical Stability and Carbene Generation

Aromatic substituents significantly influence the photochemical properties of diazirines, including their light absorption characteristics and the efficiency of carbene formation. The electronic nature of the substituent—whether it is electron-donating or electron-withdrawing—is a key determinant of these properties. nih.gov

The methoxy group (-OCH₃), as seen in 3,3-Bis(4-methoxyphenoxy)-3H-diazirene analogues, is a strong electron-donating group. Studies on a series of para-substituted trifluoromethyl aryl diazirines have shown that electron-donating groups cause a noticeable shift in the ultraviolet-visible (UV/Vis) absorption bands to longer wavelengths (a bathochromic or red shift). nih.govrsc.org This phenomenon is advantageous as it allows for the activation of the diazirine using lower-energy light sources, which can help minimize damage to sensitive biological or material systems during photochemical applications. nih.govrsc.org For example, moving from an electron-withdrawing nitro group to an electron-donating methoxy group on the aromatic ring can shift the absorption maximum by over 30 nm. nih.gov

This shift is attributed to the electronic conjugation between the substituent and the diazirine core, which is facilitated by the sp²-hybridized nature of the central carbon atom in the diazirine ring. rsc.org The electron-donating substituents increase the energy of the highest occupied molecular orbital (HOMO) without significantly affecting the lowest unoccupied molecular orbital (LUMO), which is centered on the diazirine group, thereby narrowing the HOMO-LUMO gap and shifting absorption to longer wavelengths. rsc.org

Furthermore, the electronic properties of the substituents affect the thermal stability and activation energy required for carbene generation. Computational and experimental studies have demonstrated that electron-donating substituents, such as a methoxy group, lower the activation free energy (ΔG‡) for the thermal extrusion of N₂. nih.gov This means that electron-rich diazirines like those bearing methoxy groups can be activated at lower temperatures compared to their electron-poor counterparts. nih.gov

| Substituent (X) | Electronic Nature | Absorption Max (λmax in nm) | Calculated Activation Energy (ΔG‡ in kcal/mol) |

|---|---|---|---|

| -NO₂ | Strongly Electron-Withdrawing | 348 | 30.0 |

| -H | Neutral | 355 | 28.5 |

| -CH₃ | Weakly Electron-Donating | 361 | 28.0 |

| -OCH₃ | Strongly Electron-Donating | 379 | 26.9 |

Influence of Substituents on Carbene Lifetime and Reactivity

Once the carbene is generated, its properties—including its spin state (singlet or triplet), lifetime, and subsequent reactivity—are profoundly influenced by the substituents inherited from the diazirine precursor. researchgate.net The spin state is particularly critical as it governs the carbene's reaction pathways. Singlet carbenes typically undergo concerted insertion reactions (e.g., into C-H or O-H bonds), while triplet carbenes react via a two-step radical abstraction-recombination mechanism. nih.gov

For trifluoromethyl aryl carbenes, the electronic nature of the aromatic substituent can determine the ground state of the carbene. nih.gov When the aryl group has electron-neutral or electron-withdrawing substituents, the triplet carbene is generally the lower energy species. nih.gov However, the introduction of a strong electron-donating group, such as a para-methoxy group, can reverse this order. nih.gov The methoxy group provides resonance stabilization to the empty p-orbital of the singlet carbene, making the singlet state the ground state. nih.gov

This stabilization of the singlet state is crucial for enhancing the efficiency of desired insertion reactions. Electron-rich diazirines that produce singlet carbenes show greatly enhanced efficacy toward C-H insertion under both thermal and photochemical activation. nih.gov For instance, p-alkoxyphenyl trifluoromethyl diazirines are considered exceptional carbene precursors, capable of achieving over 90% isolated yield for insertion into cyclohexane. rsc.org The lifetime of the generated carbene and its reactive intermediates can also be affected, with substituent choices helping to mitigate undesired rearrangement pathways. researchgate.net

| Substituent (X) | Electronic Nature | ΔES-T (kcal/mol) | Favored Carbene Ground State |

|---|---|---|---|

| -NO₂ | Strongly Electron-Withdrawing | +2.9 | Triplet |

| -H | Neutral | +1.8 | Triplet |

| -CH₃ | Weakly Electron-Donating | +1.1 | Triplet |

| -OCH₃ | Strongly Electron-Donating | -2.1 | Singlet |

| A positive value indicates the triplet state is lower in energy, while a negative value indicates the singlet state is lower in energy. |

Design Principles for Modulating Reactivity and Selectivity in Diazirine Systems

The accumulated research on substituted aryl diazirines provides a clear set of design principles for creating tailored carbene precursors. nih.gov The primary principle is the strategic use of electronic effects to control the properties of both the diazirine and the resulting carbene.

Tuning Activation Wavelength: To shift the activation wavelength to a more desirable, lower-energy region (e.g., >365 nm), electron-donating substituents should be incorporated into the aromatic ring. Methoxy and other alkoxy groups are highly effective for this purpose. nih.govrsc.org

Controlling Thermal Stability: The thermal stability of the diazirine can be modulated through substituent choice. Electron-donating groups lower the activation temperature, making them suitable for applications where mild heating is preferred. Conversely, electron-withdrawing groups increase thermal stability, requiring higher temperatures for activation. nih.gov

Maximizing Insertion Efficiency: For applications requiring high yields of C-H insertion, such as photoaffinity labeling, the design should favor the generation of a singlet carbene. nih.gov This is best achieved by placing strong π-donating substituents, like a methoxy group, at the para-position of the aryl ring. nih.gov This stabilizes the singlet state, promoting direct insertion over other reaction pathways. nih.gov

Minimizing Unwanted Rearrangements: While aryl diazirines are generally more stable than their alkyl counterparts, certain rearrangements can still occur. The inclusion of a trifluoromethyl group alpha to the diazirine core is a well-established strategy to improve stability and suppress unwanted reactions, leading to more controllable reactivity. nih.gov This principle, combined with the electronic tuning of an adjacent aromatic ring, provides a powerful toolkit for designing next-generation diazirine reagents. nih.gov

By applying these principles, chemists can rationally design diazirine-based molecules like analogues of this compound with optimized activation properties, stability, and carbene reactivity to suit a wide array of applications in chemical biology and materials science. nih.govmdpi.com

Future Directions and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Routes

The synthesis of diazirines has traditionally involved multi-step processes that can be hazardous and generate significant waste. Future research will likely focus on developing more efficient, safer, and environmentally friendly methods for synthesizing 3,3-Bis(4-methoxyphenoxy)-3H-diazirene and other diaryl diazirines.

Furthermore, there is a growing interest in metal-free synthetic routes. A recently developed method utilizes phenyliodonium (B1259483) diacetate (PIDA) and ammonia (B1221849) for the one-pot conversion of unprotected amino acids to terminal diazirines. organic-chemistry.org Exploring similar hypervalent iodine-based strategies for the synthesis of 3,3-disubstituted diazirines could offer a milder and more functional-group-tolerant alternative to traditional methods. google.com

The principles of green chemistry are also expected to drive innovation in diazirine synthesis. This includes the use of less hazardous solvents, reducing energy consumption, and designing processes that minimize waste. nih.gov Future synthetic strategies for this compound will likely incorporate these principles to enhance the sustainability of its production.

Table 1: Comparison of Synthetic Routes for Diazirines

| Synthetic Route | Key Features | Potential Advantages for this compound |

| Conventional Multi-step Synthesis | Involves isolation of diaziridine intermediate followed by oxidation. nih.govnih.gov | Well-established, but can be lengthy and use harsh reagents. |

| Base-Mediated One-Pot Synthesis | Direct conversion of ketones to diazirines using a base like KOH in liquid ammonia. nih.gov | Increased efficiency, reduced waste, and use of cheaper reagents. |

| Hypervalent Iodine-Mediated Synthesis | Metal-free, one-pot conversion of amino acids or imines to diazirines. google.comorganic-chemistry.org | Mild reaction conditions and high functional group tolerance. |

| Sustainable/Green Chemistry Approaches | Focus on minimizing environmental impact through solvent choice, energy efficiency, and waste reduction. nih.gov | Enhanced safety and reduced environmental footprint of the synthesis. |

Exploration of New Catalytic Carbene Transfer Reactions and Methodologies

Upon activation by heat or UV light, this compound is expected to generate a highly reactive diarylcarbene. The development of new catalytic systems to control the reactivity of this carbene is a major area of future research.

A significant breakthrough has been the use of biocatalysts, such as engineered hemoproteins, to catalyze carbene transfer reactions from diazirines. caltech.edubohrium.comnih.govwhiterose.ac.uk These enzymatic systems can achieve high levels of stereoselectivity under mild conditions, which is often challenging with traditional chemical catalysts. whiterose.ac.uk Engineered variants of Aeropyrum pernix protoglobin (ApePgb) have been shown to catalyze cyclopropanation, N-H insertion, and Si-H insertion reactions using aryl diazirines as carbene precursors. caltech.edubohrium.comnih.gov Applying this technology to this compound could enable the asymmetric synthesis of a wide range of valuable molecules. The enzyme is thought to isomerize the diazirine to the corresponding diazo compound in situ before proceeding with the carbene transfer. nih.gov

In addition to biocatalysis, the development of novel transition metal catalysts for carbene transfer from diazirines remains an active area of research. While metal-catalyzed carbene transfer from diazo compounds is well-established, the catalytic activation of the more stable diazirines has been more challenging. nih.gov Future work could focus on designing catalysts that can efficiently activate the N=N bond of the diazirine, possibly through Lewis acid interactions, to generate a metallocarbene intermediate at room temperature. nih.gov

The exploration of novel carbene transfer reactions is another exciting frontier. This could include the development of new cycloaddition reactions, such as [1+2+2] cycloadditions to form five-membered rings, and the use of carbenes in polymer and surface chemistry. acs.org The carbene generated from this compound could be used for cross-linking polymers or functionalizing surfaces through C-H insertion reactions. acs.orgresearchgate.netacs.org

Advanced Spectroscopic Techniques for Real-time Mechanistic Probing

A deeper understanding of the reaction mechanisms of diazirine decomposition and subsequent carbene reactions is crucial for the rational design of new synthetic methods and applications. Advanced spectroscopic techniques are poised to play a key role in these investigations.

Ultrafast infrared (IR) spectroscopy can be used to directly observe the formation of transient species such as carbenes and diazo compounds in real-time. perkinelmer.comresearchgate.net This technique provides valuable kinetic and mechanistic information, helping to elucidate the complex photochemical pathways involved in diazirine activation. researchgate.net Studies have shown that the photolysis of aryldiazirines can proceed through a two-step pathway involving the sequential generation of diazo and carbene intermediates. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for mechanistic studies. researchgate.net In-situ NMR monitoring can track the progress of a reaction, identify intermediates, and provide insights into reaction kinetics. Furthermore, the use of isotopically labeled diazirines, for example with ¹⁵N, could provide more detailed information about the bonding changes that occur during the reaction. google.com

The combination of different spectroscopic methods will be particularly powerful. For example, coupling a stopped-flow system with an FT-IR spectrometer can provide both kinetic and structural information about fast reactions. perkinelmer.com Bioorthogonal trapping experiments, where a reactive species is intercepted by a specific probe, can also provide evidence for the formation of certain intermediates, such as diazo compounds. nih.gov

Table 2: Advanced Spectroscopic Techniques for Mechanistic Probing of Diazirine Reactions

| Spectroscopic Technique | Information Provided | Relevance to this compound |

| Ultrafast Infrared (IR) Spectroscopy | Real-time detection of transient species (carbenes, diazo compounds). researchgate.net | Elucidation of the photochemical decomposition pathway. |

| In-situ Nuclear Magnetic Resonance (NMR) | Reaction monitoring, identification of intermediates, and kinetic analysis. researchgate.net | Understanding the reaction profile and identifying stable intermediates. |

| Tandem Mass Spectrometry (MS/MS) | Characterization of reaction products and intermediates. researchgate.net | Identification of products from carbene insertion and rearrangement reactions. |

| UV-Vis Spectroscopy | Monitoring the disappearance of the diazirine chromophore. | Determining the kinetics of the photochemical reaction. |

Integration with High-Throughput Screening Methodologies for Material Discovery

The ability of carbenes to undergo a wide range of reactions makes diazirines attractive building blocks for the discovery of new materials. Integrating the use of this compound with high-throughput screening (HTS) methodologies could significantly accelerate this process.

HTS allows for the rapid testing of large libraries of compounds for a specific property. thelifescience.org In the context of materials science, this could involve screening for new polymers with desired mechanical or thermal properties, or for new functional surface coatings. mdpi.comrsc.org For example, this compound could be used as a cross-linking agent in a combinatorial library of polymers. The resulting materials could then be screened for properties such as hardness, elasticity, or thermal stability. acs.org

The development of diazirine-containing polymers via controlled radical polymerization techniques like RAFT and ATRP opens up new possibilities for creating well-defined materials for HTS. acs.org Copolymers with varying amounts of the diazirine monomer could be synthesized and then cross-linked to generate a library of materials with a gradient of properties.

Furthermore, the integration of artificial intelligence (AI) and machine learning with HTS can enhance the efficiency of material discovery. thelifescience.orgaps.org AI algorithms can analyze the large datasets generated by HTS to identify structure-property relationships and predict the properties of new, untested materials. thelifescience.org This can help to guide the design of new experiments and focus on the most promising candidates, ultimately accelerating the discovery of novel materials derived from this compound. aps.org

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3,3-Bis(4-methoxyphenoxy)-3H-diazirene, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution reactions involving diaziridine precursors and 4-methoxyphenol derivatives. Evidence from analogous syntheses (e.g., trichlorotriazine reactions with methoxyphenol ) suggests using anhydrous conditions and controlled stoichiometry to minimize side products. Optimization should include monitoring reaction progress via TLC or HPLC, adjusting temperature (60–80°C), and employing inert atmospheres to prevent oxidation. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical for isolating high-purity product.

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : H and C NMR can confirm the presence of methoxy groups (δ ~3.8 ppm for OCH) and aromatic protons. 2D NMR (e.g., HSQC, HMBC) resolves connectivity in the diazirene core .

- FT-IR : Look for N=N stretching (~1550–1600 cm) and C-O-C ether vibrations (~1250 cm) .

- Mass Spectrometry : High-resolution MS (HRMS-ESI) validates molecular weight and fragmentation patterns.

Q. What safety precautions are essential when handling this compound?

- Methodological Answer : Refer to safety data sheets (SDS) for structurally similar aryl ethers and diazirines . Key precautions include:

- Use fume hoods and PPE (gloves, goggles) to avoid inhalation/contact.

- Store in amber vials under inert gas (N/Ar) at –20°C to prevent photodegradation.

- Dispose of waste via certified hazardous chemical disposal services .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) using SHELX software (e.g., SHELXL for refinement) provides precise bond lengths and angles . For diazirene rings, expect N-N bond lengths ~1.23 Å and C-N-N angles ~120°. Challenges include crystal twinning; mitigate this by screening multiple crystallization solvents (e.g., DCM/hexane) and using synchrotron radiation for weak diffractors .

Q. What computational methods are suitable for studying the electronic properties of this compound?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-311G(d,p) level to predict HOMO-LUMO gaps and assess stability.

- TD-DFT : Simulate UV-Vis spectra to correlate with experimental λ (e.g., π→π* transitions in methoxyphenyl groups).

- Molecular Dynamics : Simulate solvation effects in polar aprotic solvents (e.g., DMF) to guide solubility studies.

Q. How do steric and electronic factors influence the compound’s reactivity in photochemical applications?

- Methodological Answer :

- Steric Effects : The bis(4-methoxyphenoxy) groups hinder nucleophilic attack on the diazirene core. Quantify using Tolman’s cone angles or computational steric maps.

- Electronic Effects : Electron-donating methoxy groups stabilize the diazirene via resonance. Electrochemical studies (cyclic voltammetry) can measure oxidation potentials .

- Photolysis Studies : Irradiate at 365 nm and monitor N release via gas chromatography to quantify photoactivity.

Q. How can contradictory purity data from different synthetic batches be reconciled?

- Methodological Answer :

- Analytical Cross-Validation : Combine HPLC (C18 column, acetonitrile/water mobile phase) with H NMR integration to quantify impurities.

- Thermogravimetric Analysis (TGA) : Detect residual solvents or byproducts (e.g., unreacted 4-methoxyphenol).

- Batch Comparison : Use DOE (Design of Experiments) to identify critical variables (e.g., reaction time, reagent purity ≥99% ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.